(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, the piperidine ring, and the styrylsulfonyl group in separate steps, followed by their combination. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The “E” in the name suggests that the compound has a certain stereochemistry, specifically around a carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine ring, the piperidine ring, and the styrylsulfonyl group. Each of these groups has distinct chemical properties that would affect how the compound behaves in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms might make it a base, and the carbon-carbon double bond might make it reactive .科学的研究の応用
Antimicrobial Applications
Several studies have explored the antimicrobial potential of compounds related to "(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine". For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been prepared and shown to possess antimicrobial activity against a range of pathogens. These compounds, which include derivatives of piperidine, have been found to be active against both gram-positive and gram-negative bacteria, showcasing their potential in addressing antibiotic resistance issues (Ammar et al., 2004), (Tucker et al., 1998).
Synthesis and Evaluation of Heterocyclic Compounds
The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been a significant area of research. These studies have led to the creation of pyran, pyridine, and pyridazine derivatives, aiming to develop new antibacterial agents. Such research emphasizes the versatility of these compounds in generating a broad range of heterocyclic derivatives with potential therapeutic applications (Azab et al., 2013).
Anticancer and Antifungal Activity
Research into sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety has highlighted their potential in antimicrobial, antifungal, and antimalarial applications. These compounds have been screened for their in vitro activity against various pathogens, indicating their broad-spectrum therapeutic potential (Bhatt et al., 2016).
Supramolecular Complexes
Studies on supramolecular complexes of sulfadiazine and pyridines have explored the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary. These investigations provide insight into the structural versatility of sulfonamide compounds and their potential for creating novel materials with specific chemical and physical properties (Elacqua et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,14-10-15-5-2-1-3-6-15)20-12-8-16(9-13-20)23-17-7-4-11-18-19-17/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLXGTCCFLECID-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。